molecular formula C15H11Cl3O B3023834 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone CAS No. 898788-53-9

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone

Cat. No. B3023834
CAS RN: 898788-53-9
M. Wt: 313.6 g/mol
InChI Key: HSPDOTUPCRFLCB-UHFFFAOYSA-N
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Description

The compound "3-(4-Chlorophenyl)-2',6'-dichloropropiophenone" is a chemical entity that appears to be related to various synthesized derivatives and analogs with potential biological activities. Although the provided papers do not directly discuss this exact compound, they do mention related structures and synthesis methods that could be relevant to understanding its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives involves an aza-Wittig reaction, where phosphoranylideneamino derivatives react with 4-chlorophenyl isocyanate to yield carbodiimide derivatives, which are then treated with amines or phenols to produce the final compounds . Similarly, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone involves enamination followed by condensation with chlorooxalic acid ethyl ester . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the structure of synthesized compounds. For example, the structure of a thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was confirmed by X-ray analysis . Similarly, the structure of sterically hindered phenols was studied using single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of "this compound" to confirm its geometry and conformation.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds can be complex. For instance, the chlorination of certain phenols leads to various chloromethylene compounds and trichloro ketones, indicating that chlorophenyl groups can undergo further chemical transformations . Schiff base formation is another reaction involving chlorophenyl compounds, as seen in the synthesis of a novel Schiff's base with dichloro and chlorophenyl groups . These reactions provide insight into the types of chemical transformations that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be deduced from spectroscopic and computational studies. For example, the redox behavior of diphenylphenols was studied using cyclic voltammetry, and their structure was analyzed by various spectroscopic methods . Computational investigations, including density functional theory (DFT) calculations, can provide information on tautomeric equilibria, stabilization energies, and reactive sites of chlorophenyl compounds . These methods could be applied to "this compound" to predict its properties and reactivity.

properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-11-7-4-10(5-8-11)6-9-14(19)15-12(17)2-1-3-13(15)18/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPDOTUPCRFLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644503
Record name 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898788-53-9
Record name 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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